molecular formula C10H9N3O2 B1420895 Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate CAS No. 1199215-91-2

Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate

Cat. No. B1420895
M. Wt: 203.2 g/mol
InChI Key: HBBMQBJFBRVVTI-UHFFFAOYSA-N
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Description

“Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been carried out in various studies . For instance, one study indicated that a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” is characterized by the presence of a 1,2,4-triazole ring . This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” and similar compounds have been studied in various contexts . For example, one study indicated that some of the 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against certain cancer cell lines .

Scientific Research Applications

Synthesis and Structure

  • Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate is used in the synthesis of various chemical compounds. For example, triorganotin (4H-1,2,4-triazol-4-yl)benzoates, derived from 4-(4H-1,2,4-triazol-4-yl)benzoic acid, have shown good antifungal activities against several pathogens (Li et al., 2010).

Antimicrobial Applications

  • Various 1,2,4-triazole derivatives synthesized from methyl benzoate have been evaluated for their antibacterial and antifungal activities, showing promising potential as antimicrobials (Sahoo et al., 2010).

Corrosion Inhibition

  • Certain benzimidazole derivatives containing 1,2,4-triazole have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds displayed effective inhibition properties, adhering to the Langmuir adsorption isotherm (Yadav et al., 2013).

Synthesis of Triazole Esters

  • The compound has been utilized in the preparation of triazole esters, which have varied biological applications due to their structural properties (Toumani, 2017).

Crystal Structure Analysis

  • Studies on the crystal structure of certain triazole derivatives, including those synthesized from methyl 4-(4H-1,2,4-triazol-3-YL)benzoate, have been conducted to understand their molecular interactions and stability (Xu et al., 2006).

Synthesis of Novel Compounds

  • The compound serves as a starting material for the synthesis of various novel chemical entities, which have been studied for their potential biological activities, such as antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Grafting onto Polymers

  • Triazole derivatives, including those synthesized from this compound, have been grafted onto polymers like polyvinyl chloride, leading to materials with potential biological activities (Kareem et al., 2021).

Future Directions

The future directions for research on “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” and similar compounds could involve the design and development of more selective and potent anticancer molecules . Additionally, further investigations on the 1,2,4-triazole scaffold could help harness its optimum antibacterial potential .

properties

IUPAC Name

methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBMQBJFBRVVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277118
Record name Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate

CAS RN

1199215-91-2
Record name Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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